Cas no 104227-88-5 (Desacetyl Famciclovir)

Desacetyl Famciclovir 化学的及び物理的性質
名前と識別子
-
- 1,3-Propanediol,2-[2-(2-amino-9H-purin-9-yl)ethyl]-, 1-acetate
- Desacetyl Famciclovir
- MONO-DESACETYL FAMCICLOVIR
- [4-(2-aminopurin-9-yl)-2-(hydroxymethyl)butyl] acetate
- BRL 43594
- Famciclovir USP RC B
- FaMciclovir Related CoMpound B
- Desacetyl Famciclovir (Famciclovir Related Compound B)
- 4-(2-Amino-9H-purin-9-yl)-2-(hydroxymethyl)butyl acetate
- 2-[2-(2-AMino-9H-purin-9-yl)ethyl]-1,3-propanediol 1-Acetate
- 2-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-propanediol monoacetate (ester)
- Famciclovir Related Compound B (20 mg) [4-(2-Amino-9H-purin-9-yl)-2-(hydroxymethyl)butyl acetate]
- 1,3-Propanediol, 2-[2-(2-amino-9H-purin-9-yl)ethyl]-, 1-acetate; 1,3-Propanediol, 2-[2-(2-amino-9H-purin-9-yl)ethyl]-, monoacetate (ester) (9CI); BRL 43594; 2-Amino-9H-purin-9-yl)-2-(hydroxymethyl)butyl acetate; Famciclovir RC B (USP); 9-(4-Acetoxy-3-(hydroxymethyl)butyl)-2-amino-9H-purine
- 9-[4-acetoxy-3-(hydroxymethyl)but-1-yl]-2-aminopurine
- UNII-NE5144EK4H
- 2-(2-(2-Amino-9H-purin-9-yl)ethyl)-3-hydroxypropyl acetate
- 9-(4-acetoxy-3-hydroxymethylbut-1-yl)-2-aminopurine
- NE5144EK4H
- J-001135
- OUMGIMAEASXOJH-UHFFFAOYSA-N
- AS-69250
- CS-0196471
- 9-[4-Acetoxy-3-(hydroxymethyl)butyl]-2-amino-9H-purine
- SCHEMBL1878763
- MONOACETYL-6-DEOXY PENCICLOVIR
- 1,3-Propanediol, 2-(2-(2-amino-9H-purin-9-yl)ethyl)-, 1-acetate
- 104227-88-5
- DTXSID60434620
- D80603
- FT-0665920
- 120687-07-2
- CHEMBL881
- AKOS030255718
- 2-[2-(2-amino-9H-purin-9-yl)ethyl]-3-hydroxypropyl acetate
- 2-[2-(2-AMINOPURIN-9-YL)ETHYL]-3-HYDROXYPROPYL ACETATE
- DB-262548
-
- MDL: MFCD08063728
- インチ: InChI=1S/C12H17N5O3/c1-8(19)20-6-9(5-18)2-3-17-7-15-10-4-14-12(13)16-11(10)17/h4,7,9,18H,2-3,5-6H2,1H3,(H2,13,14,16)
- InChIKey: OUMGIMAEASXOJH-UHFFFAOYSA-N
- ほほえんだ: CC(OCC(CCN1C=NC2=CN=C(N=C12)N)CO)=O
計算された属性
- せいみつぶんしりょう: 279.13300
- どういたいしつりょう: 279.13313942g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 7
- 複雑さ: 330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 116Ų
じっけんとくせい
- 密度みつど: 1.46±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 166-168 ºC
- ようかいど: 微溶性(1.5 g/l)(25ºC)、
- PSA: 116.15000
- LogP: 0.55140
Desacetyl Famciclovir 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SM535-50mg |
Desacetyl Famciclovir |
104227-88-5 | 98% | 50mg |
1628.0CNY | 2021-07-09 | |
TRC | D288725-5mg |
Desacetyl Famciclovir |
104227-88-5 | 5mg |
$153.00 | 2023-05-18 | ||
TRC | D288725-100mg |
Desacetyl Famciclovir |
104227-88-5 | 100mg |
$ 1556.00 | 2023-09-08 | ||
eNovation Chemicals LLC | D759484-1g |
9-[4-acetoxy-3-(hydroxymethyl)but-1-yl]-2-aminopurine |
104227-88-5 | 95% | 1g |
$905 | 2023-09-01 | |
SHENG KE LU SI SHENG WU JI SHU | sc-218128-10 mg |
Desacetyl Famciclovir, |
104227-88-5 | 10mg |
¥2,482.00 | 2023-07-10 | ||
A2B Chem LLC | AE14214-50mg |
MONO-DESACETYL FAMCICLOVIR |
104227-88-5 | 95% | 50mg |
$1293.00 | 2024-04-20 | |
A2B Chem LLC | AE14214-100mg |
MONO-DESACETYL FAMCICLOVIR |
104227-88-5 | 95% | 100mg |
$2299.00 | 2024-04-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-218128-10mg |
Desacetyl Famciclovir, |
104227-88-5 | 10mg |
¥2482.00 | 2023-09-05 | ||
1PlusChem | 1P008W86-50mg |
MONO-DESACETYL FAMCICLOVIR |
104227-88-5 | 95% | 50mg |
$271.00 | 2023-12-26 | |
1PlusChem | 1P008W86-100mg |
MONO-DESACETYL FAMCICLOVIR |
104227-88-5 | 95% | 100mg |
$316.00 | 2023-12-26 |
Desacetyl Famciclovir 関連文献
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1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
Desacetyl Famciclovirに関する追加情報
Desacetyl Famciclovir (CAS No. 104227-88-5): A Comprehensive Overview
Desacetyl Famciclovir, chemically identified by the CAS number 104227-88-5, is a significant derivative in the field of antiviral pharmacology. This compound has garnered considerable attention due to its unique structural properties and potential therapeutic applications. As a modified form of Famciclovir, Desacetyl Famciclovir exhibits distinct pharmacokinetic and pharmacodynamic characteristics that make it a subject of extensive research in medicinal chemistry.
The molecular structure of Desacetyl Famciclovir differs from its parent compound, Famciclovir, primarily by the absence of an acetyl group at a specific position. This modification imparts novel biological activities and interactions with viral enzymes, particularly those involved in the replication cycle of Herpesviruses. The compound's efficacy in inhibiting viral polymerases has been a focal point in recent studies, providing insights into its potential as an antiviral agent.
Recent advancements in the synthesis and characterization of Desacetyl Famciclovir have revealed intriguing properties that enhance its therapeutic profile. Researchers have identified that this derivative exhibits improved solubility and bioavailability compared to its precursor, which could translate into more effective drug delivery systems. Furthermore, studies suggest that Desacetyl Famciclovir may have a broader spectrum of activity against various strains of Herpesviruses, including those resistant to conventional antiviral treatments.
In vitro studies have demonstrated that Desacetyl Famciclovir demonstrates potent inhibition of viral DNA synthesis with minimal cytotoxicity. This makes it an attractive candidate for further development into a therapeutic agent for treating herpes simplex virus (HSV) infections, as well as other related viral diseases. The compound's ability to interfere with critical steps in the viral life cycle without significantly affecting host cell functions underscores its potential as a safe and effective treatment option.
The pharmacological activity of Desacetyl Famciclovir is primarily attributed to its mechanism of action as a nucleoside analog. By mimicking natural nucleosides, it is incorporated into the growing viral DNA chain, leading to chain termination and inhibition of further replication. This mechanism is highly specific to viral enzymes, minimizing side effects on host cells. Additionally, the compound's stability under physiological conditions enhances its bioavailability and duration of action.
Current research is exploring the possibility of combining Desacetyl Famciclovir with other antiviral agents to enhance therapeutic efficacy and reduce the risk of drug resistance. Combination therapies have shown promise in preclinical models, where synergistic effects lead to more robust antiviral responses. These findings are particularly relevant in light of the increasing prevalence of drug-resistant viral strains worldwide.
The development of novel antiviral drugs is crucial in addressing emerging infectious diseases and existing viral infections that pose significant public health challenges. Desacetyl Famciclovir represents a promising candidate in this endeavor, with its unique properties offering advantages over traditional treatments. Ongoing clinical trials are evaluating its safety and efficacy in human populations, providing valuable data to support its potential as a new therapeutic option.
The synthesis and optimization of Desacetyl Famciclovir have been facilitated by advancements in synthetic chemistry techniques. These innovations have enabled the production of high-purity compounds with consistent quality, which is essential for pharmaceutical applications. The ability to scale up production efficiently will be critical for ensuring adequate supply for clinical use and commercialization.
Economic considerations also play a significant role in the development and adoption of new drugs. The cost-effectiveness of producing Desacetyl Famciclovir compared to existing antiviral medications could influence its market viability. If proven to be both effective and affordable, it could offer a more accessible treatment option for patients worldwide.
The environmental impact of drug production is another important factor to consider. Sustainable manufacturing processes that minimize waste and reduce energy consumption are increasingly becoming integral to pharmaceutical development. Efforts are underway to develop eco-friendly synthetic routes for Desacetyl Famciclovir, ensuring that its production aligns with global sustainability goals.
In conclusion, Desacetyl Famciclovir (CAS No. 104227-88-5) represents a significant advancement in antiviral therapy due to its unique structural features and enhanced pharmacological properties. Its potential applications in treating herpesviral infections highlight its importance as a therapeutic agent. Continued research and development efforts will further elucidate its full therapeutic spectrum and optimize its use in clinical settings.
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